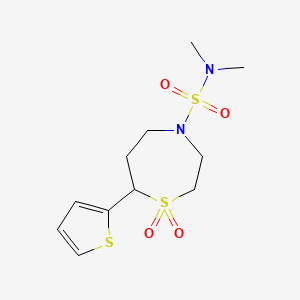

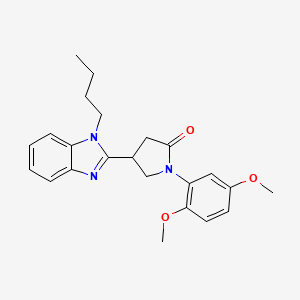

N,N-dimethyl-7-(thiophen-2-yl)-1,4-thiazepane-4-sulfonamide 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N-dimethyl-7-(thiophen-2-yl)-1,4-thiazepane-4-sulfonamide 1,1-dioxide is a compound that has gained attention due to its potential applications in scientific research. This compound belongs to the class of sulfonamides and has a thiazepane ring structure. It has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.

Applications De Recherche Scientifique

Tautomeric Behavior and Pharmaceutical Activity

Sulfonamide derivatives, like the one , often exhibit intriguing tautomeric behaviors that are crucial for their pharmaceutical and biological activities. Spectroscopic methods, including infrared and nuclear magnetic resonance, are employed to explore these behaviors, providing insights into how molecular conformation influences drug action and interaction with biological targets (Erturk et al., 2016).

Heterocyclic Chemistry and Drug Design

The synthesis and reactions of N-sulfonylalkylamines, which share functional groups with the compound of interest, lead to the formation of novel S,N-heterocycles. These compounds are valuable in drug design and development due to their unique chemical properties and potential biological activities (Tornus et al., 1995).

Solid-State Photochemistry

Research on the solid-state photochemistry of sulfone derivatives reveals unexpected reactions, such as intramolecular photocycloadditions, which can occur under UV irradiation. These findings have implications for the development of photo-responsive materials and the understanding of photostability in pharmaceutical compounds (Resendiz et al., 2008).

Catalysis and Synthetic Chemistry

Sulfonamide compounds are also explored for their catalytic applications in organic synthesis. For instance, they serve as efficient catalysts for the preparation of various organic compounds, highlighting their versatility and utility in chemical synthesis and industrial processes (Khazaei et al., 2016).

Environmental and Biological Sensing

In environmental and biological sciences, certain sulfonamide derivatives are used to develop fluorescent probes for sensitive and selective detection of specific analytes. This application is crucial for monitoring pollutants and understanding biological processes at the molecular level (Wang et al., 2012).

Propriétés

IUPAC Name |

N,N-dimethyl-1,1-dioxo-7-thiophen-2-yl-1,4-thiazepane-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O4S3/c1-12(2)20(16,17)13-6-5-11(10-4-3-8-18-10)19(14,15)9-7-13/h3-4,8,11H,5-7,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHMVHCSMLBVXAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-3-[3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrazin-2-one](/img/structure/B2560283.png)

![1-[4-(4-fluorophenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethanone](/img/structure/B2560287.png)

![Benzo[d]thiazol-6-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2560291.png)

![5-Bromo-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B2560294.png)

![N-[2-(diethylamino)-2-[4-(trifluoromethyl)phenyl]ethyl]prop-2-enamide](/img/structure/B2560298.png)

![Methyl 3-{[(4-methylphenyl)sulfonyl]oxy}-2-thiophenecarboxylate](/img/structure/B2560299.png)

![1-(4-Cyano-2-{4-[(diethylamino)sulfonyl]phenyl}-1,3-oxazol-5-yl)piperidine-4-carboxamide](/img/structure/B2560302.png)